Pseudin-2 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pseudin-2 is a cationic α-helical peptide originally isolated from the skin of the paradoxical frog Pseudis paradoxa . It exhibits potent antibacterial activity and cytotoxicity . The peptide sequence is GLNALKKVFQGIHEAIKLINNHVQ .

Synthesis Analysis

To develop antimicrobial peptides with anti-inflammatory activity and low cytotoxicity, Pseudin-2 analogues were designed with Lys substitutions, resulting in an elevated amphipathic α-helical structure and cationicity . Additionally, truncated analogs of Pseudin-2 and Lys-substituted peptides were synthesized to produce linear 18-residue amphipathic α-helices .Molecular Structure Analysis

Tertiary structures revealed that Pseudin-2 has a linear α-helix from Leu2 to Glu24 . The bent structure provided by Pro substitution plays an important role in enhancing bacterial cell selectivity and cell penetration .Chemical Reactions Analysis

Pseudin-2 and its analogues produced much higher membrane depolarization than the analogues with Pro substitution . The latter may penetrate bacterial cell membranes .Mécanisme D'action

Target of Action

Pseudin-2 Trifluoroacetate, also known as Pse-T2, is an antimicrobial peptide (AMP) isolated from the frog Pseudis paradoxa . The primary targets of Pse-T2 are bacterial and fungal cells, specifically their cell membranes .

Mode of Action

Pse-T2 interacts with its targets by forming an amphipathic α-helical structure on bacterial membranes . This interaction results in the formation of pores in both bacterial and fungal membranes . Moreover, Pse-T2 can enter into the cytoplasm and bind to RNA . This dual action of membrane disruption and intracellular binding leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Pse-T2 involves membrane depolarization . The formation of pores in the bacterial and fungal membranes leads to a loss of membrane potential, disrupting normal cellular functions . In addition, the binding of Pse-T2 to RNA within the cytoplasm can interfere with protein synthesis and other vital cellular processes .

Pharmacokinetics

It is known that pse-t2 exhibits potent antimicrobial activity and low cytotoxicity, suggesting a favorable bioavailability profile .

Result of Action

The result of Pse-T2’s action is the effective killing of bacterial cells. It disrupts membrane integrity, leading to cell death . In vivo, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2 than did untreated wounds or wounds treated with ciprofloxacin . Moreover, Pse-T2 facilitated infected-wound closure by reducing inflammation through suppression of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α) .

Action Environment

The action of Pse-T2 can be influenced by environmental factors. For instance, the presence of a biological membrane is necessary for Pse-T2 to form its α-helical structure . Additionally, the peptide’s antimicrobial activity and selectivity can be enhanced by certain modifications, such as Lys substitutions, which result in an elevated amphipathic α-helical structure and cationicity .

Orientations Futures

The data suggest that the small antimicrobial peptide Pse-T2 could be useful for future development of therapeutic agents effective against multidrug-resistant bacterial strains . The rapid evolution of resistance to commonly used antibiotics in pathogens has necessitated the development of novel types of antimicrobial agents .

Analyse Biochimique

Biochemical Properties

Pseudin-2 Trifluoroacetate interacts with various biomolecules, primarily bacterial and fungal membranes . Its potent antibacterial activity is believed to involve transmembrane pore formation or intracellular killing . The peptide’s structure, particularly its amphipathic α-helical structure, plays a crucial role in these interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to produce much higher membrane depolarization , and it can penetrate bacterial cell membranes . It also exhibits potent anti-inflammatory activity in LPS-stimulated RAW264.7 and mouse dendritic cells via a mechanism involving the Toll-like receptor 4 (TLR4) pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves disruption of membrane integrity . It exerts its effects at the molecular level through marked pore formation, permeabilization of the outer/inner bacterial membranes, and DNA binding . These activities may arise from their direct inhibition of the formation of TLR4-MD-2_LPS complex .

Temporal Effects in Laboratory Settings

It has been reported that analogues of this compound retain antimicrobial activity and exhibit reduced cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2, an analogue of this compound, than did untreated wounds or wounds treated with ciprofloxacin .

Metabolic Pathways

It is known that the peptide’s antibiotic activity appears to involve transmembrane pore formation or intracellular killing .

Transport and Distribution

It has been suggested that this compound may penetrate bacterial cell membranes .

Subcellular Localization

It has been suggested that the peptide may penetrate bacterial cell membranes .

Propriétés

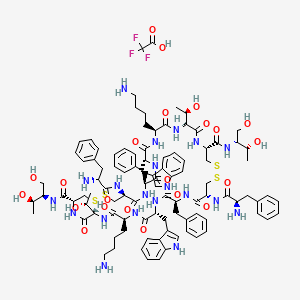

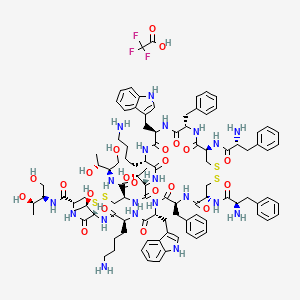

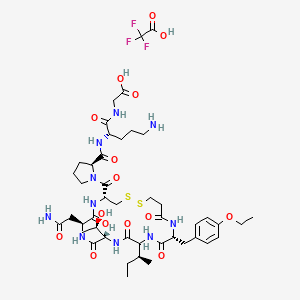

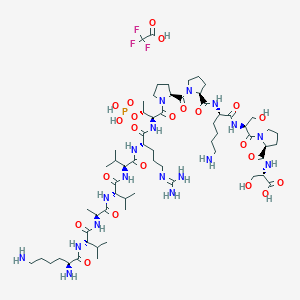

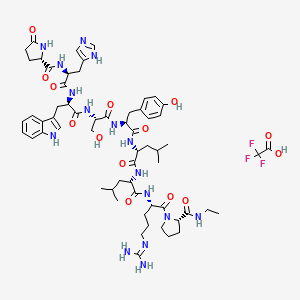

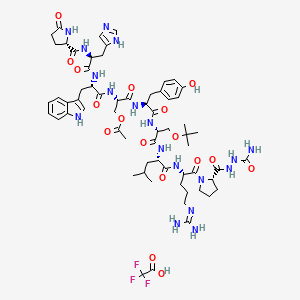

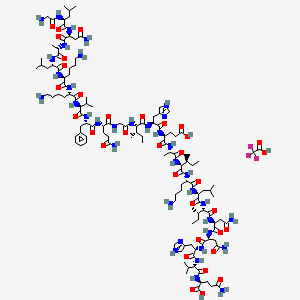

IUPAC Name |

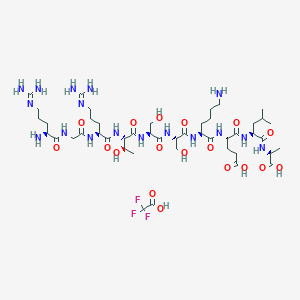

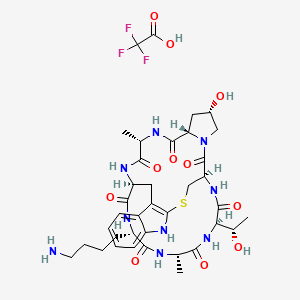

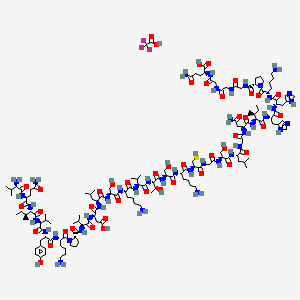

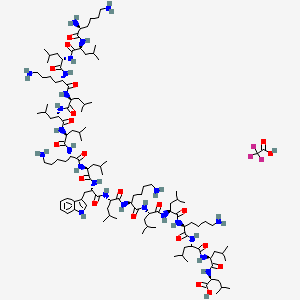

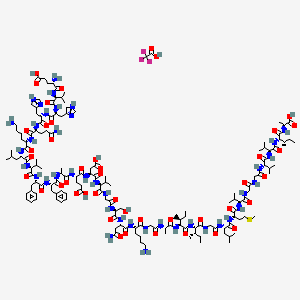

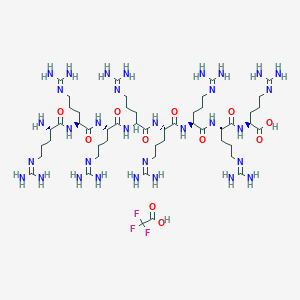

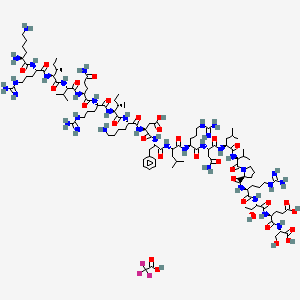

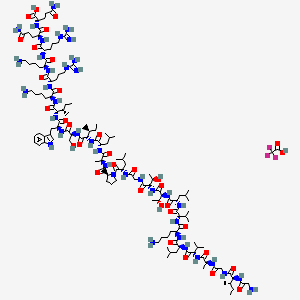

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H202N36O32.C2HF3O2/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160;3-2(4,5)1(6)7/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSAYIXVXMIPLM-VDOVUREESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C124H203F3N36O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2799.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.